Glunicate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for glunicate involves the reaction of D-(+)-glucosamine hydrochloride with six equivalents of 3-pyridinylcarbonyl chloride in hot pyridine. This reaction yields a mixture of alpha and beta-penta-substituted D-(+)-glucosamines and lower substituted D-(+)-glucosamines, from which this compound is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The reaction conditions, such as temperature and reagent concentrations, would need to be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glunicate undergoes various chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of the hydroxyl group in D-(+)-glucosamine with the 3-pyridinylcarbonyl group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include 3-pyridinylcarbonyl chloride and pyridine as the solvent.
Oxidation and Reduction Reactions: Potential reagents could include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, depending on the desired transformation.
Major Products Formed
The major product formed from the substitution reaction is this compound itself, which is isolated by crystallization .
Scientific Research Applications
Mechanism of Action
The mechanism by which glunicate exerts its effects involves its interaction with molecular targets and pathways related to lipid metabolism. In studies on rats, this compound has been shown to reduce plasma triglycerides and cholesterol levels in a dose-dependent manner . The exact molecular targets and pathways involved are still under investigation, but it is likely that this compound influences enzymes and receptors involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Glucosamine: A precursor to glunicate, glucosamine is widely used in the treatment of osteoarthritis.
Nicotinic Acid: Another compound with hypolipidaemic activity, nicotinic acid is used to lower cholesterol levels.
Uniqueness of this compound
This compound is unique in its structure as an n-acyl-alpha-hexosamine derivative, which combines the properties of glucosamine and nicotinic acid. This unique structure allows it to exert hypolipidaemic effects while potentially offering additional benefits related to its carbohydrate moiety .
Properties
CAS No. |
80763-86-6 |
---|---|
Molecular Formula |
C36H28N6O10 |
Molecular Weight |
704.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-(pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C36H28N6O10/c43-31(22-6-1-11-37-16-22)42-28-30(51-34(46)25-9-4-14-40-19-25)29(50-33(45)24-8-3-13-39-18-24)27(21-48-32(44)23-7-2-12-38-17-23)49-36(28)52-35(47)26-10-5-15-41-20-26/h1-20,27-30,36H,21H2,(H,42,43)/t27-,28-,29-,30-,36+/m1/s1 |
InChI Key |
ZLNMZWDQJJAEAM-QPBDZWBWSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |
SMILES |
C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |
Synonyms |
2-(3-pyridinecarbonylamino)-2-deoxyglucose tetra-3-pyridinecarboxylate glunicate LG 13979 LG-13979 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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